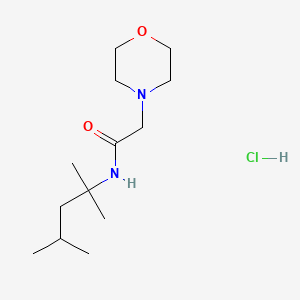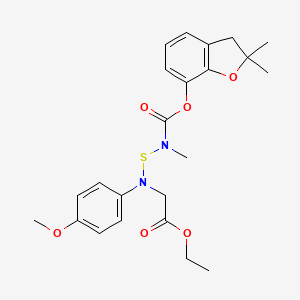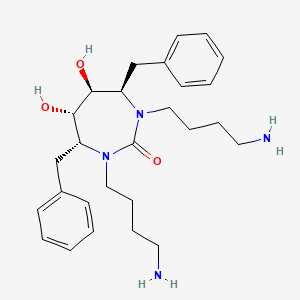
2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique diazepinone core structure, which is further functionalized with aminobutyl, hydroxy, and phenylmethyl groups. Its stereochemistry is defined by the specific (4R,5S,6S,7R) configuration, which plays a crucial role in its chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The diazepinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aminobutyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while nucleophilic substitution can introduce various functional groups into the aminobutyl chains .
Scientific Research Applications
2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazepinone core can interact with enzymes and receptors, modulating their activity. The aminobutyl and hydroxy groups contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Diazepin-2-one derivatives: Compounds with similar diazepinone cores but different substituents.
Aminobutyl derivatives: Compounds with aminobutyl groups attached to different core structures.
Phenylmethyl derivatives: Compounds with phenylmethyl groups attached to various core structures
Uniqueness
What sets 2H-1,3-Diazepin-2-one, 1,3-bis(4-aminobutyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- apart is its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application .
Properties
CAS No. |
192575-91-0 |
|---|---|
Molecular Formula |
C27H40N4O3 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-1,3-bis(4-aminobutyl)-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C27H40N4O3/c28-15-7-9-17-30-23(19-21-11-3-1-4-12-21)25(32)26(33)24(20-22-13-5-2-6-14-22)31(27(30)34)18-10-8-16-29/h1-6,11-14,23-26,32-33H,7-10,15-20,28-29H2/t23-,24-,25+,26+/m1/s1 |
InChI Key |
TXGJUFAVGDYSPH-XPGKHFPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCN)CCCCN)CC3=CC=CC=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCN)CCCCN)CC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



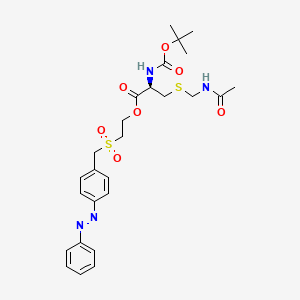
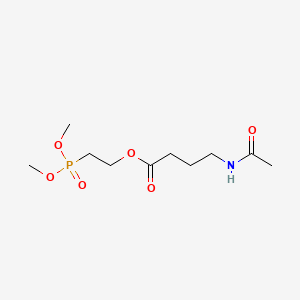
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)
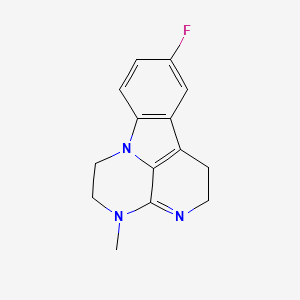
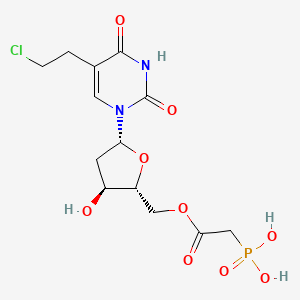

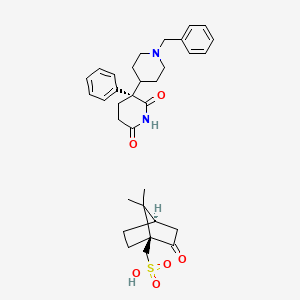
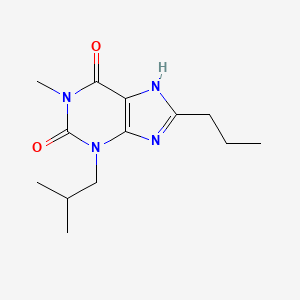
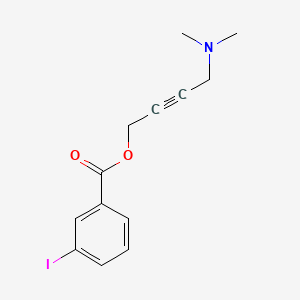
![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)
